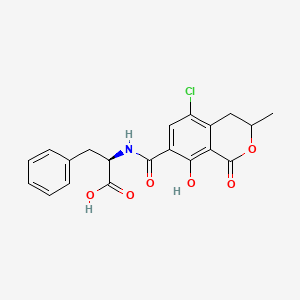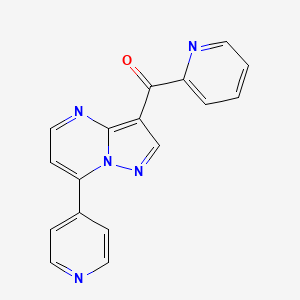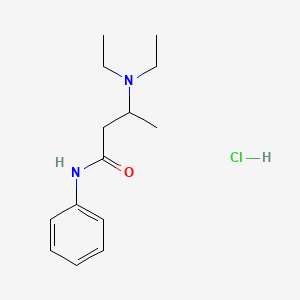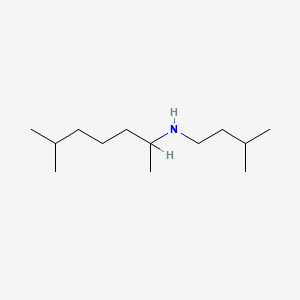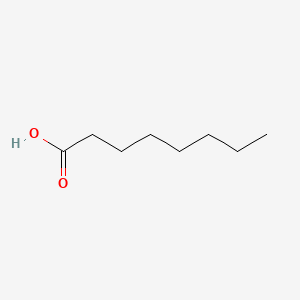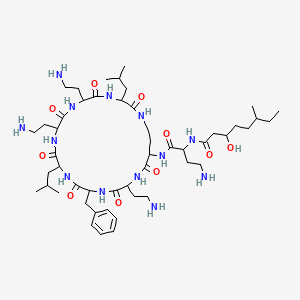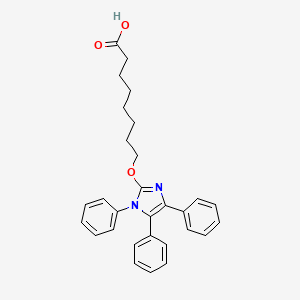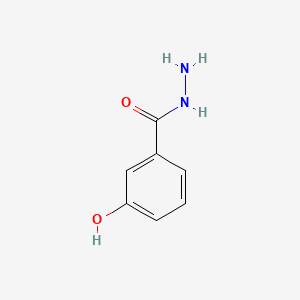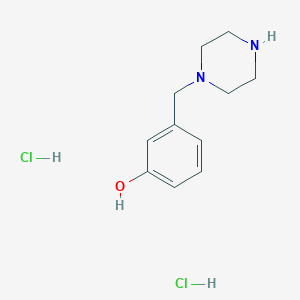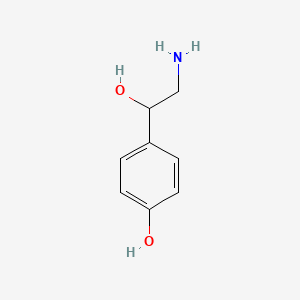
Octopamine
Overview
Description
Octopamine hydrochloride is an organic compound closely related to norepinephrine. It is synthesized biologically by a homologous pathway and is often considered the major “fight-or-flight” neurohormone of invertebrates . Its name is derived from the fact that it was first identified in the salivary glands of the octopus. In many types of invertebrates, this compound is an important neurotransmitter and hormone . In mammals, this compound is found only in trace amounts, and no biological function has been solidly established for it .
Mechanism of Action
Target of Action
Octopamine, a biogenic amine, is an important neurotransmitter and hormone in many types of invertebrates . It primarily targets the this compound receptors (OARs), specifically the β-adrenergic-like receptor Octβ1R . These receptors are found in various tissues, including the central nervous system and the adult female reproductive system . This compound also targets the Octβ2R receptors .
Mode of Action
This compound exerts its effects by binding to and activating its target receptors located on the surface of cells . When this compound binds to Octβ2R receptors, it increases cyclic adenosine monophosphate (cAMP), which activates CREB-dependent regulation of transcription, leading to new type II synaptic growth . This compound can replace norepinephrine in sympathetic neurons with chronic use of monoamine oxidase inhibitors .
Biochemical Pathways
This compound is synthesized biologically by a homologous pathway . It is derived from the amino acid tyrosine and is considered the major “fight-or-flight” neurohormone of invertebrates . The biosynthesis of this compound involves the conversion of tyramine to this compound by the enzyme tyramine β-hydroxylase . This compound can modulate various physiological processes, including metabolic rate and physical activity .
Pharmacokinetics
This compound exhibits a high bioavailability of 99.42% . It is metabolized into p-hydroxymandelic acid . The elimination half-life of this compound is 15 minutes in insects and between 76 and 175 minutes in humans . Up to 93% of ingested this compound is eliminated via the urinary route within 24 hours .
Result of Action
This compound has a significant impact on the molecular and cellular effects of the organisms. It modulates diverse physiological and behavioral processes in invertebrates, including metabolic rate, physical activity, feeding rate, and food choice . It also plays a role in the formation of food-related memories . This compound can promote mating and oviposition in certain insects .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories . The internal glycogen storage in the muscles and adipose tissue influences how intensely sucrose-associated information is stored . Therefore, the internal energy status of an organism can influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Octopamine and its closely related biogenic monoamine, tyramine, act as signaling compounds in invertebrates, where they fulfill the roles played by adrenaline and noradrenaline in vertebrates . They regulate a wide variety of processes, including metabolic pathways . This compound and tyramine regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure .
Cellular Effects
This compound exerts its effects by binding to and activating receptors located on the surface of cells . It regulates several different factors, such as metabolic rate, physical activity, feeding rate or food choice that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .
Molecular Mechanism
This compound and tyramine are derived from the amino acid tyrosine and are of the utmost importance in invertebrates . These neuroactive substances fulfill the physiological roles that adrenaline and noradrenaline perform in vertebrates . They are involved in regulating a wide range of behaviors, physiological variables and, more specifically, metabolic pathways .
Temporal Effects in Laboratory Settings
It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially change over time.
Dosage Effects in Animal Models
It is known that this compound has a substantial influence on metabolic rate and physical activity , which could potentially vary with different dosages.
Metabolic Pathways
This compound and tyramine regulate essential aspects of invertebrate energy homeostasis . They have substantial effects on both energy uptake and energy expenditure . These two monoamines regulate several different factors that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .
Transport and Distribution
It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .
Subcellular Localization
It is known that this compound exerts its effects by binding to and activating receptors located on the surface of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing octopamine hydrochloride involves using phenol as an initial raw material. The phenol reacts with aminoacetonitrile hydrochloride in a nonpolar solvent in the presence of a Lewis acid catalyst. Ketoimine is obtained, and an intermediate is formed through hydrolysis. This intermediate is dissolved in a mixed solvent of water and methanol and is inputted into a high-pressure autoclave. This compound hydrochloride is obtained through catalytic hydrogenation using 5% palladium on carbon .
Industrial Production Methods: The method described above is advantageous for industrial production due to its high efficiency, low cost, and suitability for large-scale production. The quality of the obtained product is stable, making it ideal for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Octopamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reactions often involve halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of p-hydroxybenzaldehyde, while reduction can yield this compound .
Scientific Research Applications
Octopamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential use in treating hypotension and as a cardiotonic.
Industry: Utilized in the production of pharmaceuticals and as a component in certain health supplements.
Comparison with Similar Compounds
Norepinephrine: Structurally similar to octopamine, but primarily functions in vertebrates.
Tyramine: A precursor to this compound and also acts as a neurotransmitter in invertebrates.
Uniqueness: this compound hydrochloride is unique in its role as a major neurohormone in invertebrates, substituting for norepinephrine and performing functions similar to those of norepinephrine in mammals . Its presence in trace amounts in mammals and its specific binding to this compound receptors further highlight its distinctiveness .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033803 | |
| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855907 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
770-05-8, 104-14-3 | |
| Record name | (±)-Octopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octopamine DL-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dl-Octopamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OCTOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


